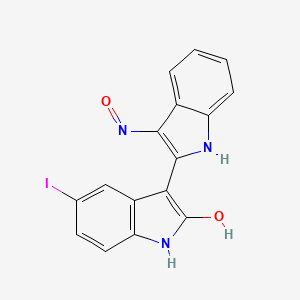

5-iodo-Indirubin-3'-monoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Composé 15, également connu sous le nom de Cmpd-15, est un modulateur allostérique du récepteur bêta-2 adrénergique. Ce composé a été récemment isolé d'une bibliothèque de petites molécules codées par l'ADN par le groupe du professeur Robert Lefkowitz. Il a montré un potentiel significatif dans les études biochimiques et pharmacologiques, en particulier dans sa capacité à traverser la membrane plasmique et à se lier au côté intracellulaire du récepteur bêta-2 adrénergique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Composé 15 implique plusieurs étapes, en commençant par la sélection de matières premières appropriées à partir d'une bibliothèque de petites molécules codées par l'ADN. Le composé est ensuite soumis à diverses réactions chimiques, notamment la condensation, la réduction et la cyclisation, pour former le produit final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de réglages contrôlés de la température et de la pression .

Méthodes de production industrielle

La production industrielle du Composé 15 suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et un rendement constants. Le produit final est purifié en utilisant des techniques telles que la chromatographie et la cristallisation pour atteindre la pureté et la puissance souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Le Composé 15 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, les halogènes). Les conditions de réaction impliquent généralement une température, une pression et un pH contrôlés pour garantir des vitesses de réaction et des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués du Composé 15 .

Applications de la recherche scientifique

Le Composé 15 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la modulation allostérique et les interactions récepteur-ligand.

Biologie : Il est utilisé dans la recherche sur les voies de signalisation cellulaire et la fonction des récepteurs.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires et respiratoires.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant le récepteur bêta-2 adrénergique

Mécanisme d'action

Le mécanisme d'action du Composé 15 implique sa liaison au côté intracellulaire du récepteur bêta-2 adrénergique. Cette liaison stabilise le récepteur dans un état non activé, modulant ainsi son activité. Le composé interagit avec des résidus d'acides aminés spécifiques dans le récepteur, entraînant des changements conformationnels qui affectent la fonction du récepteur et les voies de signalisation en aval .

Applications De Recherche Scientifique

Compound 15 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying allosteric modulation and receptor-ligand interactions.

Biology: It is employed in research on cell signaling pathways and receptor function.

Medicine: It has potential therapeutic applications in the treatment of cardiovascular and respiratory diseases.

Industry: It is used in the development of new drugs and therapeutic agents targeting the beta-2 adrenergic receptor

Mécanisme D'action

The mechanism of action of Compound 15 involves its binding to the intracellular side of the beta-2 adrenergic receptor. This binding stabilizes the receptor in a non-activated state, thereby modulating its activity. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that affect receptor function and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au Composé 15 comprennent d'autres modulateurs allostériques du récepteur bêta-2 adrénergique, tels que Cmpd-6FA et LY2119620. Ces composés se lient également au récepteur à des sites distincts du site de liaison orthostérique et modulent l'activité du récepteur .

Unicité

Ce qui distingue le Composé 15 des autres composés similaires, c'est son site de liaison unique et son mécanisme d'action. Contrairement aux autres modulateurs allostériques, le Composé 15 se lie au côté intracellulaire du récepteur, offrant une approche nouvelle pour moduler l'activité du récepteur. Ce site de liaison unique offre des avantages potentiels en termes de sélectivité et d'efficacité .

Propriétés

IUPAC Name |

5-iodo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCYEJYTLNWYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)I)O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.